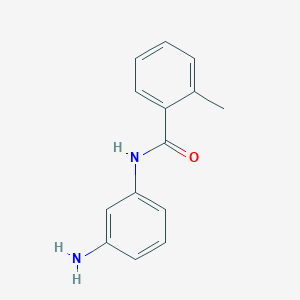

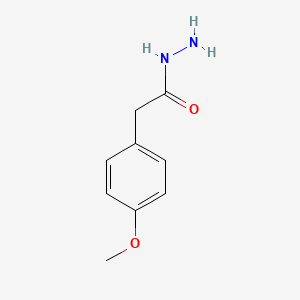

N-(3-aminophenyl)-2-methylbenzamide

Descripción general

Descripción

“N-(3-aminophenyl)-2-methylbenzamide” is a chemical compound. However, there is limited information available specifically about this compound1. It’s worth noting that compounds with similar structures, such as “N-(3-Aminophenyl)methanesulfonamide” and “N-(3-Aminophenyl)propanamide”, have been studied21.

Synthesis Analysis

The synthesis of compounds similar to “N-(3-aminophenyl)-2-methylbenzamide” has been reported. For instance, the synthesis of “N-(3-Aminophenyl)methanesulfonamide” has been described2. However, the specific synthesis process for “N-(3-aminophenyl)-2-methylbenzamide” is not readily available in the retrieved data.Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “N-(3-aminophenyl)-2-methylbenzamide” is not provided in the retrieved data3.Chemical Reactions Analysis

The chemical reactions involving “N-(3-aminophenyl)-2-methylbenzamide” are not explicitly mentioned in the retrieved data. However, a study on the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase has been reported4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, flash point, and more. The specific physical and chemical properties of “N-(3-aminophenyl)-2-methylbenzamide” are not provided in the retrieved data1.Aplicaciones Científicas De Investigación

Mass Spectrometry

- Field : Analytical Chemistry

- Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .

- Method : The gas-phase chemistry of protonated N-(3-aminophenyl)benzamide and its derivatives has been investigated experimentally and theoretically, which shows an interesting N–O exchange rearrangement via an INC and then a water migration pathway .

- Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed in the collision induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .

Sensing Applications

- Field : Biochemistry

- Application : Boronic acids, which can be derived from N-(3-aminophenyl)-2-methylbenzamide, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

- Method : The sensing applications can be homogeneous assays or heterogeneous detection .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Polymer Research

- Field : Polymer Science

- Application : The compound is used in the synthesis of new polyimides .

- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .

- Results : The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .

Synthetic Organic Chemistry

- Field : Synthetic Organic Chemistry

- Application : The compound is used in the synthesis of N-arylamides .

- Method : A new synthetic protocol for the preparation of N-arylamides was developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. The reaction proceeded smoothly at 100 °C in the presence of PhINTs in toluene solvent .

- Results : The overall process is the conversion of nitriles to acetanilide and N-arylamides .

Antiparasitic Activity

- Field : Medicinal Chemistry

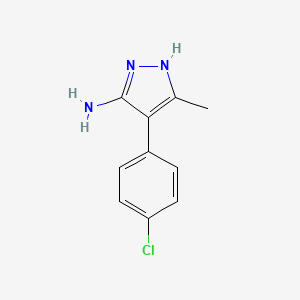

- Application : The compound is used in the synthesis of substituted 2-(3-aminophenyl)imidazopyridine analogues, which have strong in vitro antiparasitic activity .

- Method : The compound is synthesized from amines and nitriles by applying the Pinner reaction approach .

- Results : The synthesized compound had an EC50 of 2 nM, indicating strong antiparasitic activity. Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure (in mice) .

Safety And Hazards

The safety data sheet for “N-(3-Aminophenyl)methanesulfonamide”, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation6. However, the specific safety and hazards information for “N-(3-aminophenyl)-2-methylbenzamide” is not available in the retrieved data.

Direcciones Futuras

The future directions for the study and application of “N-(3-aminophenyl)-2-methylbenzamide” are not explicitly mentioned in the retrieved data. However, a review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer suggests potential future directions for similar compounds7.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYWBFOYSCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294135 | |

| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-2-methylbenzamide | |

CAS RN |

293737-97-0 | |

| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)